Dipropyl prop-1-en-2-ylphosphonate
Description
Dipropyl prop-1-en-2-ylphosphonate is an organophosphorus compound characterized by a phosphonate ester group with a prop-1-en-2-yl (allyl) substituent and two propyl chains. Phosphonates are structurally distinct from organosulfur compounds (e.g., disulfides or trisulfides) due to their phosphorus-carbon bonds and their resistance to hydrolysis, which makes them valuable in applications such as flame retardants, lubricants, and bioactive agents . For context, phosphonates generally exhibit unique reactivity profiles compared to sulfur-based analogs, particularly in their interactions with biological systems or materials .
Properties
CAS No. |
59344-72-8 |
|---|---|
Molecular Formula |
C9H19O3P |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
1-[prop-1-en-2-yl(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H19O3P/c1-5-7-11-13(10,9(3)4)12-8-6-2/h3,5-8H2,1-2,4H3 |
InChI Key |
OFYUCOGIONGBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(=C)C)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl prop-1-en-2-ylphosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate. For example, triethyl phosphite can react with an alkyl halide under mild conditions to produce the desired phosphonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Dipropyl prop-1-en-2-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl group is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in different fields .
Scientific Research Applications
Dipropyl prop-1-en-2-ylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dipropyl prop-1-en-2-ylphosphonate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Reactivity: Organosulfur compounds (e.g., dipropyl disulfide) are highly reactive due to labile S-S bonds, enabling antioxidant and antimicrobial actions. Phosphonates, with stable P-C bonds, are less reactive but more durable in industrial applications .
- Applications : Sulfides are prominent in food preservation and natural antimicrobials , whereas phosphonates are utilized in material science and specialized chemistry (e.g., agrochemicals) .
Concentration and Stability in Processing
Organosulfur compounds like dipropyl disulfide and trisulfide are sensitive to processing methods. For example:
- Freeze-drying reduces dipropyl disulfide (59–82%) and trisulfide (62–85%) in onions, but retains dimethyl trisulfide .
- Thermal processing degrades sulfur compounds but preserves phosphonates due to their stability .
This contrast underscores the suitability of phosphonates for high-temperature applications compared to volatile sulfides.
Research Findings and Data Gaps
Recommended Research Directions
Comparative Stability Studies : Assess thermal and hydrolytic stability of phosphonates vs. sulfides.
Bioactivity Screening : Evaluate antimicrobial and cytotoxic profiles of this compound against foodborne pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
